2-(3-Methoxy-5-methylphenoxy)acetic acid
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Overview
Description
2-(3-Methoxy-5-methylphenoxy)acetic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-methoxy-5-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid typically involves the reaction of 3-methoxy-5-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-5-methylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxy-5-methylbenzoic acid.
Reduction: Formation of 2-(3-methoxy-5-methylphenoxy)ethanol.
Substitution: Formation of various substituted phenoxyacetic acids depending on the substituent introduced.
Scientific Research Applications
2-(3-Methoxy-5-methylphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of phenoxyacetic acid derivatives on biological systems.
Industry: Used in the production of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-5-methylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetic acid moiety can mimic natural plant hormones, leading to the modulation of growth and development processes in plants. In biological systems, it may interact with cellular proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylphenoxyacetic acid
- 3-Methylphenoxyacetic acid
- 2-Methoxyphenoxyacetic acid
Comparison
2-(3-Methoxy-5-methylphenoxy)acetic acid is unique due to the presence of both methoxy and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to 2-methylphenoxyacetic acid and 3-methylphenoxyacetic acid, the additional methoxy group provides different electronic and steric effects, potentially leading to distinct properties and applications.
Properties
IUPAC Name |
2-(3-methoxy-5-methylphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7-3-8(13-2)5-9(4-7)14-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVIJVUXGRHHTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717087 |
Source
|
Record name | (3-Methoxy-5-methylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260651-18-0 |
Source
|
Record name | (3-Methoxy-5-methylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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